molecular formula C12H21N B12985015 9-Azadispiro[2.2.56.23]tridecane

9-Azadispiro[2.2.56.23]tridecane

Cat. No.: B12985015
M. Wt: 179.30 g/mol
InChI Key: SGWFYOVCFWGTAL-UHFFFAOYSA-N
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Description

9-Azadispiro[2.2.56.23]tridecane is a complex organic compound characterized by its unique spirocyclic structure.

Preparation Methods

The synthesis of 9-Azadispiro[2.2.56.23]tridecane involves multiple steps and specific reaction conditions. One common synthetic route includes the use of tert-butoxycarbonyl (Boc) protection followed by cyclization reactions to form the spirocyclic structure . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

9-Azadispiro[2.2.56.23]tridecane undergoes various types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides under basic conditions.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

9-Azadispiro[2.2.56.23]tridecane has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-Azadispiro[2.2.56.23]tridecane involves its interaction with specific molecular targets and pathways. For example, it may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

9-Azadispiro[2.2.56.23]tridecane can be compared with other spirocyclic compounds, such as:

The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties .

Properties

Molecular Formula

C12H21N

Molecular Weight

179.30 g/mol

IUPAC Name

9-azadispiro[2.2.56.23]tridecane

InChI

InChI=1S/C12H21N/c1-2-11(1)3-5-12(6-4-11)7-9-13-10-8-12/h13H,1-10H2

InChI Key

SGWFYOVCFWGTAL-UHFFFAOYSA-N

Canonical SMILES

C1CC12CCC3(CC2)CCNCC3

Origin of Product

United States

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